SJ1008030 formic

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

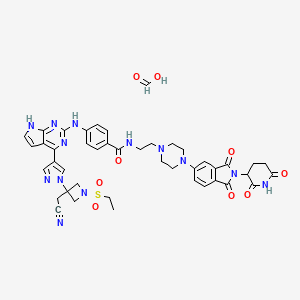

分子式 |

C43H45N13O9S |

|---|---|

分子量 |

920.0 g/mol |

IUPAC 名称 |

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid |

InChI |

InChI=1S/C42H43N13O7S.CH2O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;2-1-3/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);1H,(H,2,3) |

InChI 键 |

BWDBPVBVBXITDI-UHFFFAOYSA-N |

规范 SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SJ1008030 Formic: A Selective JAK2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SJ1008030 formic, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

SJ1008030 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate JAK2 protein.[1] As a PROTAC, it consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon or Von Hippel-Lindau), and a linker connecting these two moieties.

The primary mechanism of action involves the formation of a ternary complex between JAK2, SJ1008030, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the ubiquitination of JAK2. Poly-ubiquitinated JAK2 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total JAK2 protein levels.[1] By degrading JAK2, SJ1008030 effectively inhibits the downstream JAK-STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various hematological malignancies, including certain types of leukemia.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for SJ1008030 and its related compounds.

Table 1: In Vitro Activity of SJ1008030

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [2] |

| IC₅₀ (JAK2 Degradation) | MHH-CALL-4 | 32 nM | [2] |

Table 2: In Vivo Pharmacodynamic and Efficacy Data of a Structurally Related JAK2 Degrader (Compound 7)

| Parameter | Model | Dosing | Observation | Reference |

| JAK2 Degradation | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily | Near maximal degradation of JAK2 | [3] |

| STAT5 Phosphorylation | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily | Dose-dependent inhibition of STAT5 phosphorylation | [3] |

| Leukemia Burden | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily for 28 days | Significant reduction in leukemia burden in bone marrow, blood, and spleen | [3] |

Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used to assess the anti-proliferative effects of SJ1008030 on leukemia cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SJ1008030 on cancer cell line proliferation.

Materials:

-

MHH-CALL-4 cells (or other relevant leukemia cell lines)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound acid, stock solution in DMSO

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare a serial dilution of SJ1008030 in culture medium. Add the desired concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest SJ1008030 concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the SJ1008030 concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Western Blot for JAK2 Degradation

This protocol outlines the procedure to assess the dose-dependent degradation of JAK2 protein following treatment with SJ1008030.

Objective: To quantify the reduction in JAK2 protein levels in cells treated with SJ1008030.

Materials:

-

MHH-CALL-4 cells

-

This compound acid

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: Rabbit anti-JAK2, Rabbit anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and allow them to adhere or reach the desired confluency. Treat the cells with increasing concentrations of SJ1008030 (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-JAK2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities for JAK2 and the loading control. Normalize the JAK2 signal to the loading control to determine the relative protein levels.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with SJ1008030.

SJ1008030 Mechanism of Action

Caption: Mechanism of SJ1008030-mediated JAK2 degradation.

Inhibition of the JAK-STAT Signaling Pathway

Caption: SJ1008030 inhibits the JAK-STAT signaling pathway.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro evaluation of SJ1008030.

References

An In-depth Technical Guide on the Core Mechanism of Action of SJ1008030 formic

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 formic is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2][3] As a bifunctional molecule, this compound hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of JAK2, a key protein involved in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and leukemias.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on target proteins, relevant signaling pathways, and includes a summary of its in vitro activity. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, in this case, JAK2. The polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of JAK2 protein within the cell.[2][3] This targeted degradation mechanism offers a distinct advantage over traditional small molecule inhibitors, which only block the protein's activity. By removing the entire protein, PROTACs can overcome resistance mechanisms associated with inhibitor binding site mutations.

The key components involved in the mechanism of action of this compound are:

-

Target Protein: Janus Kinase 2 (JAK2)

-

E3 Ubiquitin Ligase: The specific E3 ligase recruited by this compound is not explicitly stated in the provided search results, but PROTACs commonly utilize ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

Ubiquitin-Proteasome System (UPS): This cellular machinery is responsible for the degradation of polyubiquitinated proteins.

Signaling Pathway Modulation

The primary signaling pathway affected by this compound is the JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway . The degradation of JAK2 by this compound leads to the inhibition of this pathway.[1] In normal physiology, the JAK-STAT pathway is crucial for mediating cellular responses to cytokines and growth factors. However, its constitutive activation, often due to mutations in JAK2, is a hallmark of many cancers, particularly hematological malignancies. By degrading JAK2, this compound effectively shuts down this pro-survival and proliferative signaling cascade in cancer cells.

References

An In-depth Technical Guide to SJ1008030: A Formidable Degrader of JAK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2).[1][2][3] This technical guide provides a comprehensive overview of the formic acid salt of SJ1008030, detailing its chemical properties, mechanism of action, and its effects on relevant signaling pathways. The document includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on hematological malignancies such as CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL).

Core Compound Properties

SJ1008030 is a heterobifunctional molecule that simultaneously binds to JAK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of JAK2.[3] The formic acid variant, SJ1008030 formic, is frequently utilized in research settings.

| Property | Value | Reference |

| Chemical Formula | C42H43N13O7S (formic acid salt adds CH2O2) | [4] |

| Molecular Weight | 873.94 g/mol (free base) | [1] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [6] |

| Storage | -20°C for long-term storage | [4] |

Mechanism of Action and Signaling Pathway

SJ1008030 exerts its therapeutic effect by hijacking the cell's natural protein disposal system to eliminate JAK2. This targeted degradation effectively shuts down the constitutively active JAK-STAT signaling pathway, a key driver in certain cancers, particularly CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL).[1][7]

In CRLF2-rearranged ALL, the overexpression of the CRLF2 receptor leads to ligand-independent activation of JAK2.[2][7] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[7][8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival, including members of the BCL2 family and PIM-1 kinase.[9][10] SJ1008030-mediated degradation of JAK2 abrogates this entire cascade.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRLF2 and JAK2 in B-Progenitor Acute Lymphoblastic Leukemia: A Novel Association in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Understanding the Biology of CRLF2-Overexpressing Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SRC/ABL inhibition disrupts CRLF2-driven signaling to induce cell death in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting STAT5 or STAT5-Regulated Pathways Suppresses Leukemogenesis of Ph+ Acute Lymphoblastic Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

SJ1008030 Formic Acid: A Selective JAK2 Degrader for Targeted Protein Knockdown

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SJ1008030 formic acid is a potent and selective degrader of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), SJ1008030 offers a novel therapeutic modality by inducing the degradation of its target protein rather than simply inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of SJ1008030, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.[5][6] SJ1008030 consists of a ligand that binds to JAK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of JAK2, marking it for degradation by the proteasome.[5][6] This targeted degradation approach can lead to a more profound and sustained inhibition of downstream signaling compared to traditional small molecule inhibitors.[6]

The JAK/STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases, is initiated by cytokine or growth factor binding to cell surface receptors. This activates associated JAKs, which then phosphorylate STAT proteins.[7][8][9][10] The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][10] By selectively degrading JAK2, SJ1008030 effectively abrogates this signaling cascade.

Quantitative Data

SJ1008030 has demonstrated potent and selective degradation of JAK2 in various preclinical models. The following tables summarize the key quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | MHH–CALL-4 | 5.4 nM | [1][2][3][4] |

| EC50 | MHH–CALL-4 | 5.4 nM | [2][11][12] |

| IC50 (Degradation) | Xenograft Models | 32 nM | [11][12] |

Table 1: In Vitro and In Vivo Potency of SJ1008030

| Target | Effect | Concentration/Time | Cell Line/Model | Reference |

| JAK2 | Dose-dependent degradation | 0-10 μM; 24h | Xenograft bone marrow SJBALL021415 cells | [2][3][4] |

| JAK1, JAK3 | Weak degradation | Not specified | MHH–CALL-4 cells | [2] |

| GSPT1 | Weak degradation | Not specified | MHH–CALL-4 cells | [2] |

| GSPT1 | No effect | Not specified | Xenograft models | [11][12] |

| IKZF1 | Dose-dependent degradation | 0-4.3 μM; 72h | MHH–CALL-4 cells | [2][3][4] |

Table 2: Selectivity Profile of SJ1008030

Experimental Protocols

Detailed methodologies are crucial for the successful application of SJ1008030 in a research setting. The following are representative protocols for key experiments.

Cell Culture

-

Cell Line: MHH–CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia cell line).

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

This protocol is designed to assess the dose-dependent degradation of JAK2 and other proteins of interest following treatment with SJ1008030.

-

Cell Treatment: Plate MHH–CALL-4 cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat with increasing concentrations of SJ1008030 (e.g., 0-10 μM) for 24 hours.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Following electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against JAK2, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (IC50 Determination)

This assay is used to determine the concentration of SJ1008030 that inhibits cell growth by 50%.

-

Cell Seeding: Seed MHH–CALL-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Compound Treatment: Add serial dilutions of SJ1008030 to the wells and incubate for 72 hours.

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of viable cells against the log concentration of SJ1008030 and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of SJ1008030 in a living organism.

-

Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for the engraftment of human leukemia cells.

-

Tumor Implantation: Inject MHH–CALL-4 cells subcutaneously or intravenously into the mice.

-

Treatment: Once tumors are established, administer SJ1008030 or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. Body weight and overall health of the animals should also be monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested to assess JAK2 degradation by western blotting or immunohistochemistry.

Conclusion

This compound acid is a valuable research tool for studying the biological roles of JAK2 and a promising therapeutic candidate for diseases driven by aberrant JAK2 signaling, such as certain types of leukemia.[1][2][3][4] Its ability to induce selective and potent degradation of JAK2 provides a distinct advantage over traditional kinase inhibitors. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this novel JAK2 degrader.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]

- 12. medkoo.com [medkoo.com]

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology for JAK2

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation emerging as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, offering the ability to eliminate specific proteins from the cellular environment rather than merely inhibiting their activity. This technical guide provides a comprehensive overview of PROTAC technology as applied to Janus kinase 2 (JAK2), a critical mediator in cytokine signaling pathways implicated in numerous myeloproliferative neoplasms and autoimmune disorders.

Core Principles of PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Upon entering the cell, a PROTAC molecule simultaneously binds to the target protein (in this case, JAK2) and an E3 ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of JAK2. The resulting polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2] A key advantage of this approach is the catalytic nature of PROTACs; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.[4][5]

The JAK2 Signaling Pathway and Rationale for Degradation

Janus kinases are a family of non-receptor tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines and growth factors.[6] The JAK-STAT signaling pathway is crucial for processes such as hematopoiesis, immune response, and inflammation.[7] Dysregulation of this pathway, often through gain-of-function mutations in JAK2 (e.g., V617F), is a hallmark of myeloproliferative neoplasms like polycythemia vera and myelofibrosis.[8]

The canonical JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the activation of associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes.

While small molecule inhibitors of JAK2 have shown clinical efficacy, they often face challenges such as dose-limiting toxicities and the development of resistance.[8] PROTAC-mediated degradation of JAK2 offers a distinct therapeutic advantage by physically removing the protein, which can overcome resistance mechanisms associated with inhibitor binding site mutations and potentially lead to a more profound and durable biological response.[9]

Mechanism of a JAK2-Targeting PROTAC

A JAK2-targeting PROTAC is engineered to specifically recruit JAK2 to an E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9] The PROTAC molecule acts as a bridge, facilitating the formation of a stable ternary complex between JAK2 and the E3 ligase. This induced proximity is the critical first step in the degradation process. Once the ternary complex is formed, the E3 ligase catalyzes the attachment of a polyubiquitin chain to JAK2. This "tag" marks JAK2 for destruction by the proteasome, leading to its degradation into smaller peptides and the recycling of ubiquitin. The PROTAC molecule, being a catalyst, is then free to initiate another cycle of degradation.

Quantitative Data on JAK2 PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the protein degraded at the optimal PROTAC concentration. Lower DC50 values and higher Dmax values indicate a more potent PROTAC.

| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 11 (SJ10542) | CRBN | MHH-CALL-4 | 24 | 82 | [9] |

| Compound 10i | Not Specified | SET-2 (JAK2 V617F) | 27.35 ± 5.36 | >90 at 5 µM | [8][10] |

| JAPT | Not Specified | Macrophages | Not Specified | Not Specified | [6] |

| NC-1 (BTK PROTAC) | Not Specified | Mino | 2.2 | 97 | [3] |

Note: Data for NC-1 is for BTK degradation and is included for comparative purposes of PROTAC potency.

Key Experimental Protocols

The development and characterization of JAK2 PROTACs involve a series of in vitro and in vivo assays to assess their degradation efficiency, selectivity, and therapeutic potential.

Western Blotting for JAK2 Degradation

This is the most common method to directly measure the reduction in target protein levels.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MHH-CALL-4, SET-2) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against JAK2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the JAK2 protein levels.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of JAK2 degradation on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with serial dilutions of the JAK2 PROTAC, a negative control PROTAC (that does not bind the E3 ligase), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT or CCK-8 assay according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50).

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of JAK2.

Methodology:

-

Immunoprecipitation of JAK2: Lyse cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) and immunoprecipitate JAK2 using a specific antibody.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on JAK2.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the JAK2 PROTAC in a living organism.

Methodology:

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., those with a JAK2 mutation) into immunocompromised mice.

-

Tumor Growth and Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups (vehicle, JAK2 inhibitor, JAK2 PROTAC). Administer the compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm JAK2 degradation) and histological examination.

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. The application of this technology to JAK2 holds immense promise for the treatment of myeloproliferative neoplasms and other JAK2-driven diseases. By providing a more profound and sustained reduction of the target protein, JAK2 PROTACs have the potential to overcome the limitations of current inhibitors and offer a novel therapeutic avenue for patients. Continued research and development in this area, focusing on optimizing potency, selectivity, and drug-like properties, will be crucial in translating the potential of JAK2 degraders into clinical reality.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targeted-protein-degradation-phenotypic-studies-using-halotag-crispr-cas9-endogenous-tagging-coupled-with-haloprotac3 - Ask this paper | Bohrium [bohrium.com]

- 5. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]

- 6. jak1-jak2-degraders-based-on-protac-for-topical-treatment-of-atopic-dermatitis - Ask this paper | Bohrium [bohrium.com]

- 7. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]

- 8. Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

SJ1008030 Formic Acid: A Technical Guide for Researchers

For academic and research purposes only. Not for human or therapeutic use.

SJ1008030 formic acid is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the degradation of Janus kinase 2 (JAK2). As a bifunctional molecule, it recruits JAK2 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK2 signaling, such as leukemia.[1][2][3] This technical guide provides an in-depth overview of SJ1008030's mechanism of action, key experimental data, and protocols for its use in academic research.

Core Mechanism of Action: PROTAC-mediated JAK2 Degradation

SJ1008030 operates through the PROTAC mechanism, which involves the induced proximity of a target protein to an E3 ubiquitin ligase. The SJ1008030 molecule consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to JAK2, marking it for degradation by the 26S proteasome. This degradation of JAK2 effectively inhibits the downstream JAK-STAT signaling pathway, which is crucial for cell proliferation and survival in certain cancers.[1][2]

Caption: Mechanism of SJ1008030-mediated JAK2 degradation.

Impact on JAK-STAT Signaling Pathway

The degradation of JAK2 by SJ1008030 leads to the inhibition of the JAK-STAT signaling pathway. In canonical JAK-STAT signaling, cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By degrading JAK2, SJ1008030 prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the JAK-STAT pathway by SJ1008030.

Quantitative Data Summary

| Cell Line | Assay Type | Parameter | Value | Reference |

| MHH–CALL-4 (CRLF2r) | Cell Growth Inhibition | IC50 | 5.4 nM | [1][2][3][4] |

| MHH–CALL-4 | Protein Degradation | Target Proteins | JAKs, GSPT1, IKZF1 | [1][4] |

| SJBALL021415 (Xenograft Bone Marrow) | Protein Degradation | Target Proteins | JAK2, GSPT1 | [1][4] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on cancer cell line proliferation.

Materials:

-

MHH–CALL-4 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound acid

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed MHH–CALL-4 cells in a 96-well plate at a density of 5,000 cells/well.

-

Prepare a serial dilution of SJ1008030 in the culture medium.

-

Treat the cells with varying concentrations of SJ1008030 (e.g., 0-10 µM) for 72 hours.

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for Protein Degradation

Objective: To assess the dose-dependent degradation of JAK2, GSPT1, and IKZF1 in response to SJ1008030 treatment.

Materials:

-

MHH–CALL-4 cells or xenograft bone marrow cells (SJBALL021415)

-

This compound acid

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against JAK2, GSPT1, IKZF1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with a range of SJ1008030 concentrations (e.g., 0-4.3 µM for MHH–CALL-4, 0-10 µM for SJBALL021415) for 24 to 72 hours.[1][4]

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Caption: General experimental workflow for SJ1008030 evaluation.

In Vivo Studies

SJ1008030 has been evaluated in xenograft models to assess its in vivo efficacy. In these studies, SJ1008030 demonstrated dose-dependent degradation of JAK2 and GSPT1 proteins in xenograft bone marrow cells, confirming its activity in a more complex biological system and indicating its potential for inhibiting the JAK-STAT signaling pathway in vivo.[1][4]

Conclusion

This compound acid is a valuable research tool for studying the JAK-STAT signaling pathway and the therapeutic potential of targeted protein degradation. Its high potency in inducing JAK2 degradation and inhibiting the growth of leukemia cells makes it a significant compound for preclinical research in hematological malignancies. The experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of SJ1008030.

References

Methodological & Application

Application Notes and Protocols for SJ1008030 formic

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1008030 formic is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits the E3 ubiquitin ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of various hematological malignancies, including acute lymphoblastic leukemia (ALL).[3] SJ1008030 has demonstrated significant efficacy in preclinical models of CRLF2-rearranged ALL, a high-risk subtype of B-cell ALL (B-ALL) characterized by aberrant JAK-STAT signaling.[1][3] These application notes provide detailed protocols for evaluating the cellular activity of this compound, including its effects on cell viability and target protein degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (also referred to as compound 8 in some literature) in the MHH-CALL-4 human B-cell precursor leukemia cell line, which harbors a CRLF2 rearrangement.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Description | IC50 (nM) | Incubation Time (hours) |

| MHH-CALL-4 | CRLF2-rearranged B-ALL | 5.4 | 72 |

Data sourced from studies on CRLF2-rearranged acute lymphoblastic leukemia.[4]

Table 2: Protein Degradation Profile of this compound in MHH-CALL-4 Cells

| Target Protein | Concentration Range | Incubation Time (hours) | Observed Effect |

| JAK2 | 0 - 4.3 µM | 72 | Significant, dose-dependent degradation |

| GSPT1 | 0 - 4.3 µM | 72 | Minimal to no degradation |

| IKZF1 | 0 - 4.3 µM | 72 | Degradation observed (as a known IMiD neosubstrate) |

This highlights the selectivity of SJ1008030 for JAK2 degradation over GSPT1.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and a typical experimental workflow for its evaluation.

Caption: Mechanism of SJ1008030-mediated JAK2 degradation.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

MHH-CALL-4 Cell Culture Protocol

MHH-CALL-4 cells are human B-cell precursor leukemia cells that grow in suspension.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100x)

-

MHH-CALL-4 cell line (e.g., from DSMZ, ACC 337)

-

Sterile cell culture flasks (e.g., T-25 or T-75)

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw cryopreserved MHH-CALL-4 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask. Initially, it is advantageous to use a 24-well plate.[5] Seed the cells at a density of approximately 1 x 10^6 cells/mL.[5]

-

Cell Maintenance: Maintain the cell culture in an incubator at 37°C with 5% CO2.

-

Subculturing: The cell density should be maintained between 0.6 x 10^6 and 2 x 10^6 cells/mL.[5] Split the culture approximately 1:2 once a week.[5] To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density with fresh complete growth medium. The doubling time for these cells is approximately 80-100 hours.[5]

Cell Viability (Cytotoxicity) Assay

This protocol describes a method to determine the IC50 value of this compound using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

Materials:

-

MHH-CALL-4 cells

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear or white-walled microplates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[4]

-

Assay Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution, and then read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Protocol for JAK2 Degradation

This protocol outlines the steps to assess the degradation of JAK2 and related signaling proteins in MHH-CALL-4 cells following treatment with this compound.

Materials:

-

MHH-CALL-4 cells

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-JAK2, anti-pSTAT5, anti-STAT5, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 4.3 µM) for 24 to 72 hours.[4] Include a vehicle control.

-

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-JAK2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Leibniz Institute DSMZ: Details [dsmz.de]

Application Notes and Protocols for SJ1008030 in In Vivo Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2). As a heterobifunctional molecule, SJ1008030 recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein.[1][2][3] This mechanism offers a powerful alternative to traditional small-molecule kinase inhibitors, which only block the catalytic function of the target protein. By eliminating the entire protein, PROTACs like SJ1008030 can overcome resistance mechanisms associated with kinase inhibitor therapy and may provide a more durable therapeutic response.[4]

These application notes provide a summary of the preclinical in vivo data for SJ1008030 in acute lymphoblastic leukemia (ALL) models and detailed protocols for its use, based on the foundational study by Chang et al. in Blood (2021).[1][2]

Mechanism of Action: JAK2 Degradation

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations or overexpression of components like JAK2, is a key driver in various hematological malignancies, including certain subtypes of ALL.[4] SJ1008030 (also referred to as compound 8 in the primary literature) was developed to specifically target and eliminate the JAK2 protein.[1][2]

In preclinical studies, SJ1008030 has demonstrated potent and selective degradation of JAK2 in leukemia cell lines and patient-derived xenograft (PDX) models.[1] This leads to the inhibition of downstream STAT5 phosphorylation and suppression of leukemia cell proliferation.[5]

Data Presentation: In Vitro and In Vivo Activity

SJ1008030 has demonstrated significant activity in both cell-based assays and in vivo leukemia models. The following table summarizes the key quantitative data.

| Parameter | Cell Line / Model | Value | Reference |

| In Vitro Efficacy | |||

| EC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 (CRLF2r ALL) | 5.4 nM | [5] |

| In Vivo Efficacy | |||

| Animal Model | Patient-Derived Xenograft (PDX) of CRLF2r ALL | - | [1] |

| Dosing Regimen | 50 mg/kg, intraperitoneally (i.p.), once daily | - | [1] |

| Treatment Duration | 21 days | - | [1] |

| Outcome | Significant reduction in leukemia burden in peripheral blood, bone marrow, and spleen | - | [1] |

| Pharmacodynamics | |||

| Target Engagement | PDX model of CRLF2r ALL | Dose-dependent degradation of JAK2 | |

| Specificity | PDX model of CRLF2r ALL | No significant degradation of GSPT1 |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Lymphoblastic Leukemia

This protocol describes the generation of leukemia PDX models, which are essential for evaluating the in vivo efficacy of SJ1008030.

Materials:

-

Viably cryopreserved primary human ALL cells

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old

-

Phosphate-buffered saline (PBS)

-

Sublethal irradiation source (e.g., X-ray irradiator)

-

Flow cytometer

-

Antibodies for human CD45 and mouse CD45

Procedure:

-

Mouse Conditioning: Sublethally irradiate NSG mice with 250 cGy of total body irradiation 24 hours prior to cell injection to facilitate engraftment.

-

Cell Preparation: Thaw cryopreserved human ALL cells rapidly in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant.

-

Cell Injection: Resuspend 1-5 million viable ALL cells in 100-200 µL of sterile PBS. Inject the cell suspension intravenously (i.v.) via the tail vein into the conditioned NSG mice.

-

Engraftment Monitoring: Starting 4 weeks post-injection, monitor for leukemia engraftment by performing weekly peripheral blood draws from the tail vein.

-

Flow Cytometry Analysis: Stain the blood samples with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45). Analyze the samples using a flow cytometer to determine the percentage of hCD45+ cells.

-

Cohort Formation: Once the peripheral blood chimerism reaches >1% hCD45+ cells, randomize the mice into treatment and vehicle control groups.

Protocol 2: In Vivo Efficacy and Pharmacodynamic Study of SJ1008030

This protocol details the preparation and administration of SJ1008030 to established leukemia PDX models to assess its therapeutic efficacy and target engagement.

Note on Formulation: SJ1008030 is often supplied as a formate or trifluoroacetate (TFA) salt (e.g., SJ1008030 formic, SJ1008030 TFA) to improve its solubility and stability.[6][7] The following protocol uses a standard vehicle suitable for many PROTACs for in vivo use. It is crucial to confirm the solubility of the specific batch of SJ1008030 in the chosen vehicle before starting the experiment.

Materials:

-

SJ1008030 (formate salt)

-

Vehicle solution: 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, 55% sterile water.

-

Leukemia-engrafted NSG mice (from Protocol 1)

-

Bioluminescence imaging system (if using luciferase-tagged leukemia cells)

-

Calipers for spleen measurement

Procedure:

-

SJ1008030 Formulation:

-

On each treatment day, prepare a fresh formulation of SJ1008030.

-

Calculate the required amount of SJ1008030 based on the mean body weight of the mice in the treatment group and the target dose (e.g., 50 mg/kg).

-

Dissolve the SJ1008030 powder first in the required volume of DMA.

-

Add the propylene glycol and then the sterile water, vortexing thoroughly after each addition to ensure a clear solution.

-

-

Treatment Administration:

-

Administer the formulated SJ1008030 to the treatment group via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

Administer an equivalent volume of the vehicle solution to the control group.

-

Continue daily treatment for the planned duration of the study (e.g., 21 days).

-

-

Efficacy Monitoring:

-

Monitor the mice daily for clinical signs of distress and measure body weight twice weekly.

-

Weekly, assess leukemia burden by measuring the percentage of hCD45+ cells in the peripheral blood via flow cytometry.

-

If using luciferase-expressing ALL cells, perform weekly bioluminescence imaging to quantify whole-body tumor burden.

-

-

Endpoint Analysis and Pharmacodynamics:

-

At the end of the treatment period, euthanize the mice.

-

Measure spleen weight as an indicator of leukemia infiltration.

-

Harvest bone marrow and spleen tissues.

-

Isolate protein lysates from the harvested tissues.

-

Perform Western blot analysis on the protein lysates to measure the levels of total JAK2, phosphorylated STAT5 (p-STAT5), and a loading control (e.g., GAPDH) to confirm target degradation and pathway inhibition.

-

Conclusion

SJ1008030 is a promising JAK2-degrading PROTAC with demonstrated anti-leukemic activity in preclinical in vivo models of ALL. The protocols provided herein offer a framework for researchers to further investigate its therapeutic potential. Careful attention to the establishment of robust PDX models and appropriate drug formulation are critical for the successful execution of these studies.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | JAK2 Alterations in Acute Lymphoblastic Leukemia: Molecular Insights for Superior Precision Medicine Strategies [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SJ1008030-Mediated JAK2 Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of Janus Kinase 2 (JAK2) protein in response to treatment with SJ1008030, a potent and selective JAK2 PROTAC (Proteolysis Targeting Chimera) degrader. The following protocols are intended for use by professionals in cell biology, pharmacology, and drug development.

Introduction

SJ1008030 is a heterobifunctional molecule designed to induce the degradation of JAK2 through the ubiquitin-proteasome system.[1] By simultaneously binding to JAK2 and an E3 ubiquitin ligase, SJ1008030 facilitates the ubiquitination of JAK2, marking it for subsequent degradation by the proteasome.[1][2] This approach offers a powerful alternative to traditional kinase inhibition, as it leads to the removal of the entire protein, potentially mitigating resistance mechanisms and providing a more sustained pharmacological effect.[2] These notes provide a comprehensive Western blot protocol to quantify the degradation of JAK2 in cancer cell lines.

Mechanism of Action: SJ1008030-Mediated JAK2 Degradation

SJ1008030 functions as a molecular bridge, bringing the target protein, JAK2, into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to JAK2. Poly-ubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total JAK2 protein levels and subsequent downstream signaling.

Caption: Mechanism of SJ1008030-mediated JAK2 degradation.

Experimental Data Summary

The following table summarizes the reported activity of SJ1008030 in relevant cancer cell lines. This data is crucial for designing experiments to validate its efficacy.

| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Reference |

| MHH-CALL-4 | SJ1008030 | 1 nM - 4.3 µM | 72 hours | Dose-dependent degradation of JAK2. Weak effect on JAK1, JAK3, and GSPT1. IC50 of 5.4 nM for cell growth inhibition. | [3][4] |

| Xenograft SJBALL021415 bone marrow cells | SJ1008030 | 1 nM - 10 µM | 24 hours | Near-complete, dose-dependent degradation of JAK2. No effect on GSPT1. | [3][5] |

Western Blot Protocol for JAK2 Degradation

This protocol outlines the steps to assess the degradation of JAK2 in MHH-CALL-4 cells following treatment with SJ1008030.

Materials and Reagents

-

Cell Line: MHH-CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia)

-

Compound: SJ1008030 (formic salt)

-

Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: BCA or Bradford assay kit

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels (4-20% gradient recommended)

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-JAK2

-

Rabbit anti-Phospho-JAK2 (Tyr1007/1008)

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Experimental Workflow

Caption: Western blot workflow for JAK2 degradation analysis.

Detailed Procedure

-

Cell Culture and Treatment:

-

Culture MHH-CALL-4 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Prepare a stock solution of SJ1008030 (formic salt) in DMSO.

-

Treat cells with increasing concentrations of SJ1008030 (e.g., 0, 1, 10, 100, 1000 nM) for 24 to 72 hours. Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 4-20% SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Perform the transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.

-

After transfer, confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Wash the membrane with TBST to remove the Ponceau S stain.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-JAK2, anti-pJAK2, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10-15 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the JAK2 and pJAK2 band intensities to the β-actin loading control.

-

Considerations for the Use of Formic Acid

While the compound is specified as "SJ1008030 formic," this likely refers to the formic acid salt of the compound, which enhances its solubility and stability. For standard Western blot procedures as described above, the compound is dissolved in a solvent like DMSO and then diluted in cell culture media. The low final concentration of the formic acid salt in the media is unlikely to affect the Western blot protocol.

However, if formic acid is used in sample preparation for other applications (e.g., protein extraction from tissues), it is important to note that it can cause formylation of amino acid residues, potentially altering protein migration and antibody recognition.[6] For this protocol, where cells are treated in culture, this is not a concern.

Troubleshooting

-

Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or increase the exposure time. Ensure efficient protein transfer.

-

High Background: Increase the number and duration of washes, use a fresh blocking buffer, or decrease the antibody concentration.

-

Non-specific Bands: Optimize antibody concentration and blocking conditions. Ensure the purity of the primary antibody.

-

Uneven Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control like β-actin or GAPDH for normalization.

References

Determining the Effective Concentration of SJ1008030 Formic: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to JAK2, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action effectively abrogates JAK-STAT signaling, a pathway frequently dysregulated in various malignancies, including CRLF2-rearranged acute lymphoblastic leukemia (ALL).[1][3] The "formic" designation indicates that the compound is supplied as a formic acid salt, a common strategy to enhance the solubility and stability of amine-containing pharmaceutical compounds. This document provides detailed protocols for determining the effective concentration of SJ1008030 formic in relevant cell-based assays.

Data Presentation

The following tables summarize the quantitative data for SJ1008030's activity in the MHH-CALL-4 human B-cell precursor leukemia cell line, a model system for CRLF2-rearranged ALL.

Table 1: In Vitro Efficacy of SJ1008030 in MHH-CALL-4 Cells

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [1] |

Table 2: In Vitro JAK2 Degradation by SJ1008030 in MHH-CALL-4 Cells

| Treatment Conditions | Concentration Range | Outcome | Reference |

| 72 hours | 0 - 4.3 µM | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [3] |

Table 3: In Vivo JAK2 Degradation by SJ1008030

| Model System | Treatment Conditions | Concentration Range | Outcome | Reference |

| Xenograft Bone Marrow (SJBALL021415) | 24 hours | 0 - 10 µM | Dose-dependent degradation of JAK2 and GSPT1 | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and the general experimental workflows for determining its effective concentration.

Experimental Protocols

Cell Culture

The MHH-CALL-4 cell line is critical for assessing the in vitro efficacy of SJ1008030.

-

Cell Line: MHH-CALL-4 (DSMZ ACC 337)[4]

-

Media: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]

-

Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Subculture: Seed cells at approximately 1 x 10^6 cells/mL. The optimal split ratio is about 1:2 once a week. Do not maintain the culture below 0.6 x 10^6 cells/mL.[4]

Preparation of this compound Stock Solution

Due to its formulation as a formic acid salt, SJ1008030 is expected to have improved solubility in aqueous solutions. However, for experimental purposes, a high-concentration stock solution in an organic solvent is recommended.

-

Solvent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Concentration: Prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 919.96 g/mol , dissolve 9.2 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on the proliferation of MHH-CALL-4 cells.

-

Cell Seeding:

-

Count MHH-CALL-4 cells using a hemocytometer and assess viability (e.g., with trypan blue).

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound from the 10 mM stock solution in complete culture medium. A common starting concentration range is 10 µM down to picomolar concentrations.

-

Add the desired final concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix gently by pipetting up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the SJ1008030 concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: JAK2 Degradation Assay (Western Blot)

This protocol is to determine the dose-dependent degradation of JAK2 protein in MHH-CALL-4 cells upon treatment with SJ1008030.

-

Cell Seeding and Treatment:

-

Seed MHH-CALL-4 cells in 6-well plates at a density of 1-2 x 10^6 cells/mL in complete culture medium.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 or 72 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the JAK2 band intensity to the corresponding loading control band intensity.

-

Express the JAK2 protein levels as a percentage of the vehicle-treated control.

-

Plot the percentage of JAK2 remaining against the SJ1008030 concentration to determine the DC50 (concentration for 50% degradation).

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to determine the effective concentration of this compound in a relevant cellular context. Adherence to these detailed methodologies will enable the generation of robust and reproducible data on the cytostatic and protein-degrading activities of this novel JAK2 PROTAC. Such data is essential for the continued investigation and development of SJ1008030 as a potential therapeutic agent.

References

Application Notes and Protocols: SJ1008030 Formic Acid in CRISPR-Edited Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1008030 formic acid is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).[1][2][3] As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic strategy for malignancies driven by aberrant JAK2 signaling, such as certain types of leukemia.[1][4] The use of CRISPR-Cas9 gene editing technology in conjunction with SJ1008030 allows for precise investigation into the compound's mechanism of action and its effects on specific genetic backgrounds, such as cell lines engineered with specific JAK2 mutations or knockouts.

These application notes provide detailed protocols for utilizing SJ1008030 in CRISPR-edited cell lines to study its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of SJ1008030.

Table 1: In Vitro Potency of SJ1008030 in MHH-CALL-4 Cells

| Parameter | Cell Line | Value | Reference |

| IC50 | MHH-CALL-4 | 5.4 nM | [1][2][3][4] |

| EC50 | MHH-CALL-4 | 5.4 nM | [5] |

Table 2: In Vitro Degradation Activity of SJ1008030

| Parameter | Cell Line | Concentration Range | Duration | Effect | Reference |

| Protein Degradation | MHH-CALL-4 | 0 - 4.3 µM | 72 h | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [1][4] |

| Protein Degradation | SJBALL021415 (xenograft bone marrow) | 0 - 10 µM | 24 h | Dose-dependent degradation of JAK2 and GSPT1 | [1][4] |

Signaling Pathway

The primary mechanism of action of SJ1008030 involves the targeted degradation of JAK2, a key component of the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to various cytokines and growth factors. Aberrant activation of this pathway is a hallmark of many cancers.

Caption: Mechanism of action of SJ1008030 in the JAK/STAT pathway.

Experimental Protocols

Generation of JAK2 Knockout Cell Lines using CRISPR-Cas9

This protocol describes the generation of a stable JAK2 knockout cell line to serve as a negative control for SJ1008030 treatment.

Caption: Workflow for generating a JAK2 knockout cell line.

Materials:

-

Target cell line (e.g., MHH-CALL-4)

-

Lipofectamine™ 3000 or other transfection reagent

-

Puromycin or other selection antibiotic

-

Complete cell culture medium

-

96-well plates

-

PCR reagents and primers for JAK2 sequencing

-

Antibodies for Western blotting (JAK2, β-actin)

Protocol:

-

gRNA Design and Plasmid Preparation:

-

Design at least two guide RNAs (gRNAs) targeting an early exon of the JAK2 gene to ensure a frameshift mutation leading to a knockout.

-

Clone the gRNAs into a suitable CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

-

Prepare high-quality, endotoxin-free plasmid DNA.

-

-

Transfection:

-

Seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Transfect the cells with the JAK2-targeting CRISPR-Cas9 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

-

Selection:

-

48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.

-

Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transfected control cells are completely eliminated.

-

-

Single-Cell Cloning:

-

After selection, dilute the surviving cells to a concentration of 0.5-1 cell per 100 µL and plate 100 µL per well in a 96-well plate.

-

Allow single colonies to grow for 1-2 weeks.

-

-

Validation:

-

Genomic DNA Analysis: Once colonies are established, expand them and extract genomic DNA. Perform PCR to amplify the targeted region of the JAK2 gene and sequence the PCR product to identify clones with frameshift mutations.

-